molecular formula C18H17ClN2O3 B2522752 methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396626-69-9

methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2522752
CAS RN: 1396626-69-9
M. Wt: 344.8
InChI Key: NBABRZLPCZISDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a carbamate derivative of a dihydroisoquinoline, which is a type of nitrogen-containing heterocyclic compound. These types of compounds often exhibit biological activity and are found in many pharmaceuticals .


Molecular Structure Analysis

The compound contains a dihydroisoquinoline moiety, which is a bicyclic structure containing a nitrogen atom. It also has a carbamate group attached to the isoquinoline and a chlorophenyl group attached to the carbamate .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the carbamate group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the carbamate group might increase the compound’s solubility in polar solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate,” also known as “methyl 1-[(2-chlorophenyl)carbamoyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate,” focusing on six unique applications:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species . These properties make it a potential candidate for developing new antimicrobial agents to combat resistant bacterial infections.

Photosynthesis Inhibition

Studies have demonstrated that this compound can inhibit photosynthetic electron transport in plants, specifically in spinach chloroplasts . This activity suggests potential applications in agricultural chemistry, particularly in the development of herbicides that target photosynthesis in weeds without affecting crops.

Neuroprotective Effects

Research has explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . It has been found to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential in developing treatments for neurodegenerative conditions.

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes, such as acetylcholinesterase and tyrosinase . Inhibiting these enzymes can have therapeutic applications, including the treatment of Alzheimer’s disease (by preventing the breakdown of acetylcholine) and skin disorders (by reducing melanin production).

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 1-[(2-chlorophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-24-18(23)21-11-10-12-6-2-3-7-13(12)16(21)17(22)20-15-9-5-4-8-14(15)19/h2-9,16H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBABRZLPCZISDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.